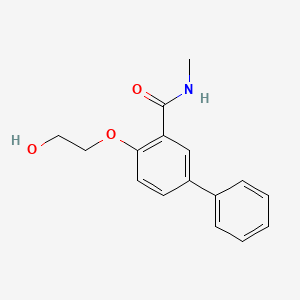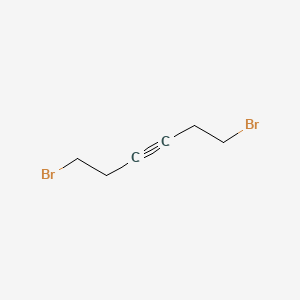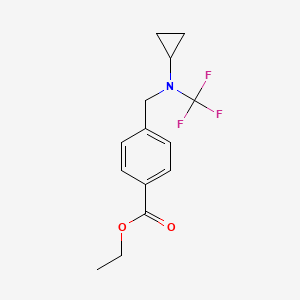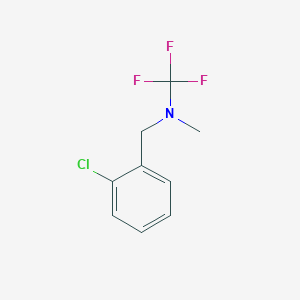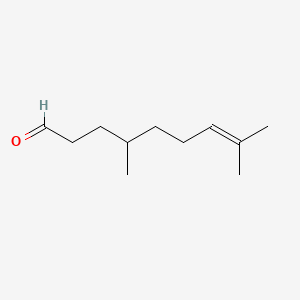![molecular formula C11H7N B13958552 1H-4,7-Methanocyclobuta[b]indole CAS No. 84146-11-2](/img/structure/B13958552.png)
1H-4,7-Methanocyclobuta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-4,7-Methanocyclobuta[b]indole is a unique heterocyclic compound that features a fused cyclobutane ring with an indole moiety. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The structural complexity and reactivity of this compound make it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-4,7-Methanocyclobuta[b]indole typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclobutadiene derivative reacts with an indole precursor under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-4,7-Methanocyclobuta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitro and halogenated indole derivatives.
Applications De Recherche Scientifique
1H-4,7-Methanocyclobuta[b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1H-4,7-Methanocyclobuta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Cyclobuta[b]indole: Similar fused ring system but lacks the methano bridge.
Tetrahydrocarbazole: Contains a similar indole moiety but with additional hydrogenation.
Uniqueness: 1H-4,7-Methanocyclobuta[b]indole stands out due to its fused cyclobutane ring, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
84146-11-2 |
|---|---|
Formule moléculaire |
C11H7N |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
7-azatetracyclo[7.2.1.02,8.03,6]dodeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C11H7N/c1-2-7-5-6(1)10-8-3-4-9(8)12-11(7)10/h1-2,4H,3,5H2 |
Clé InChI |
DYHYILYVYIMAPB-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C1=C3C4=CC=C(C4)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


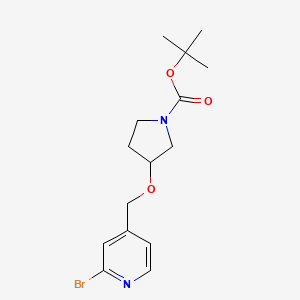

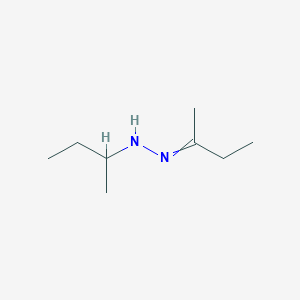
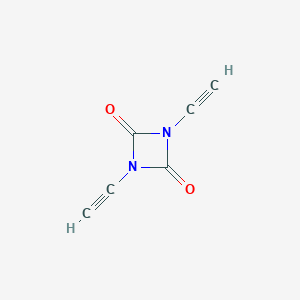
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
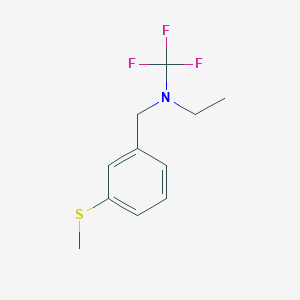
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

